4-(3-Acetylphenoxy)-5-(1H-1,2,3-benzotriazol-1-yl)phthalonitrile 4-(3-Acetylphenoxy)-5-(1H-1,2,3-benzotriazol-1-yl)phthalonitrile
Brand Name: Vulcanchem
CAS No.: 448914-39-4
VCID: VC0431349
InChI: InChI=1S/C22H13N5O2/c1-14(28)15-5-4-6-18(9-15)29-22-11-17(13-24)16(12-23)10-21(22)27-20-8-3-2-7-19(20)25-26-27/h2-11H,1H3
SMILES: CC(=O)C1=CC(=CC=C1)OC2=C(C=C(C(=C2)C#N)C#N)N3C4=CC=CC=C4N=N3
Molecular Formula: C22H13N5O2
Molecular Weight: 379.4g/mol

4-(3-Acetylphenoxy)-5-(1H-1,2,3-benzotriazol-1-yl)phthalonitrile

CAS No.: 448914-39-4

Main Products

VCID: VC0431349

Molecular Formula: C22H13N5O2

Molecular Weight: 379.4g/mol

4-(3-Acetylphenoxy)-5-(1H-1,2,3-benzotriazol-1-yl)phthalonitrile - 448914-39-4

CAS No. 448914-39-4
Product Name 4-(3-Acetylphenoxy)-5-(1H-1,2,3-benzotriazol-1-yl)phthalonitrile
Molecular Formula C22H13N5O2
Molecular Weight 379.4g/mol
IUPAC Name 4-(3-acetylphenoxy)-5-(benzotriazol-1-yl)benzene-1,2-dicarbonitrile
Standard InChI InChI=1S/C22H13N5O2/c1-14(28)15-5-4-6-18(9-15)29-22-11-17(13-24)16(12-23)10-21(22)27-20-8-3-2-7-19(20)25-26-27/h2-11H,1H3
Standard InChIKey KADCVZKEQVOYKE-UHFFFAOYSA-N
SMILES CC(=O)C1=CC(=CC=C1)OC2=C(C=C(C(=C2)C#N)C#N)N3C4=CC=CC=C4N=N3
Canonical SMILES CC(=O)C1=CC(=CC=C1)OC2=C(C=C(C(=C2)C#N)C#N)N3C4=CC=CC=C4N=N3
PubChem Compound 1213124
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator